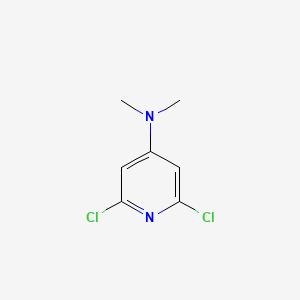

2,6-Dichloro-N,N-dimethylpyridin-4-amine

Description

Properties

IUPAC Name |

2,6-dichloro-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCXLXKIEYEONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479227 | |

| Record name | 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175461-34-4 | |

| Record name | 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Pyridines

An In-Depth Technical Guide to the Characterization of 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Substituted pyridine scaffolds are foundational building blocks in modern chemistry, with profound implications for medicinal chemistry, materials science, and catalysis.[1][2] Among these, this compound represents a molecule of significant interest. Its structure combines the nucleophilic character of the 4-(dimethylamino)pyridine (DMAP) core with two strategically placed chlorine atoms, which serve as versatile synthetic handles for further molecular elaboration.[3][4] The dimethylamino group itself is a recognized pharmacophore present in numerous FDA-approved pharmaceuticals, highlighting the potential of its derivatives in drug discovery pipelines.[5]

This guide provides research, development, and quality control scientists with a comprehensive framework for the definitive characterization of this compound. We move beyond simple data reporting to explain the causality behind each analytical choice, presenting a holistic and self-validating workflow. The accurate structural elucidation and purity assessment of such intermediates are non-negotiable prerequisites for their successful application in the synthesis of novel active pharmaceutical ingredients (APIs) and other high-value materials.[6][7][8]

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its handling, storage, and application in subsequent chemical reactions. The key properties of this compound are summarized below.

| Property | Data |

| Molecular Formula | C₇H₈Cl₂N₂ |

| Molecular Weight | 191.06 g/mol |

| CAS Number | 2449-90-3 |

| Appearance | Off-white to light brown crystalline solid |

| Solubility | Soluble in chloroform, methanol, ethyl acetate; sparingly soluble in water.[9] |

Conceptual Synthesis Pathway

The synthesis of multi-substituted pyridines can be approached through various strategic routes.[10] A logical and common pathway to this compound involves the modification of a pre-existing pyridine core. The following workflow illustrates a conceptual approach, starting from 4-aminopyridine, which undergoes chlorination followed by exhaustive methylation of the amino group. This sequence ensures the correct placement of all substituents.

Caption: Conceptual workflow for the synthesis of this compound.

Comprehensive Analytical Characterization Workflow

The definitive identification and purity assessment of a chemical entity requires a multi-technique approach where orthogonal methods provide complementary and confirmatory data. This constitutes a self-validating system where the congruence of all results establishes the compound's identity with a high degree of confidence.[6][11]

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise & Causality: We use both ¹H and ¹³C NMR to build a complete picture. The ¹H NMR confirms the proton environments and their ratios, while the ¹³C NMR confirms the carbon backbone. For a molecule with high symmetry like this compound, the simplicity of the expected spectrum is a key diagnostic feature.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: A single peak (singlet) is expected for the two chemically equivalent protons at the C3 and C5 positions of the pyridine ring. Its chemical shift will be in the aromatic region (typically 6.5-7.5 ppm). The downfield shift compared to benzene is due to the electron-withdrawing nature of the nitrogen atom and chlorine substituents.

-

Methyl Protons: A single peak (singlet) integrating to six protons is expected for the two equivalent methyl groups of the dimethylamino moiety. This signal will appear further upfield (typically 2.9-3.2 ppm).

-

-

¹³C NMR:

-

Methyl Carbons: A single signal for the two equivalent methyl carbons.

-

Aromatic Carbons: Three distinct signals are expected for the aromatic carbons: one for the equivalent C3/C5 carbons, one for the equivalent C2/C6 carbons (bearing chlorine), and one for the C4 carbon (bearing the dimethylamino group).

-

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental composition.[8]

Expertise & Causality: For a chlorinated compound, MS is not just about finding the molecular weight; it's a critical tool for confirming the number of chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule will generate a highly characteristic isotopic pattern (M, M+2, M+4) with a predictable intensity ratio, providing definitive evidence for the structure.

Expected Spectral Features:

-

Molecular Ion Peak Cluster: The key diagnostic feature will be a cluster of peaks corresponding to the molecular ion [M+H]⁺.

-

The M peak will correspond to the molecule containing two ³⁵Cl atoms.

-

The M+2 peak will correspond to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

-

The M+4 peak will correspond to the molecule containing two ³⁷Cl atoms.

-

The expected relative intensity ratio of these peaks will be approximately 9:6:1.

-

-

Calculated Exact Mass: For C₇H₈³⁵Cl₂N₂, the monoisotopic mass is 190.0064. High-resolution mass spectrometry (HRMS) should provide a measured mass within a few parts per million (ppm) of this value.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion or through an LC system. ESI is a soft ionization technique that typically keeps the molecule intact, showing a strong molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Examine the spectrum for the molecular ion cluster. Compare the observed m/z values and the isotopic pattern with the theoretical values for the proposed formula C₇H₈Cl₂N₂.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Expertise & Causality: While NMR and MS provide the core structure, IR spectroscopy serves as a quick and effective confirmatory technique. For this specific molecule, the most telling information from the IR spectrum is the absence of certain bands. The lack of a significant N-H stretching band immediately rules out primary or secondary amine contaminants or alternative structures, thereby validating the tertiary N,N-dimethylamino group.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the pyridine ring. |

| ~2950-2850 | Aliphatic C-H Stretch | Confirms the presence of the methyl groups. |

| ~1600-1450 | C=C and C=N Stretch | Characteristic "fingerprint" region for the pyridine ring. |

| ~1350-1250 | Aromatic C-N Stretch | Evidence for the bond between the ring and the amino group. |

| ~850-750 | C-Cl Stretch | Confirms the presence of chloro-substituents. |

| Absence >3300 | No N-H Stretch | Critically confirms the tertiary nature of the amine.[13] |

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks in the spectrum and correlate them to the expected functional groups for this compound.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the industry-standard technique for assessing the purity of pharmaceutical ingredients and intermediates.[6][14] It separates the target compound from any impurities, allowing for precise quantification.

Expertise & Causality: A purity value is meaningless without a well-developed separation method. We choose reverse-phase HPLC because it is highly effective for separating organic molecules of moderate polarity like our target compound. A UV detector is selected because the pyridine ring contains a strong chromophore that absorbs UV light, enabling sensitive detection. The goal is to develop a method with a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials.

Step-by-Step Protocol:

-

Method Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set to a wavelength of maximum absorbance (e.g., 254 nm or 275 nm).

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC system and record the chromatogram.

-

Data Interpretation: A pure sample should yield a single major peak. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%. The retention time of the main peak serves as an identifier for the compound under those specific chromatographic conditions.

References

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

-

Krishnakumar, V., Dheivamalar, S., Xavier, R. J., & Balachandran, V. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

-

Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(13), 2773–2776. Retrieved from [Link]

-

Altasciences. (n.d.). Analytical Testing–Accurate and Complete Characterization of Your API. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. Retrieved from [Link]

-

Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 1(1). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-N,N-dimethylpyridin-4-amine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinamine, 2,6-dimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).

-

Protheragen. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques. Retrieved from [Link]

-

ResearchGate. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

-

Zhang, J., et al. (2019). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 21(3), 445-451. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2024). Analytical method development and validations of API by using suitable analytical technique. Retrieved from [Link]

-

Gole, B., et al. (2012). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]

-

MassBank. (2016). 4-Dimethylaminopyridine. Retrieved from [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. Retrieved from [Link]

-

Habeeb, M. M., et al. (2021). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. PMC - NIH. Retrieved from [Link]

-

Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. Retrieved from [Link]

-

ResearchGate. (2019). 4-Dimethylaminopyridine as a catalyst in heroin synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.

-

PubChem. (n.d.). 4-Amino-2,6-dichloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra showing m/z for (A) 4‐dimethylaminopyridine (DMAP), (B).... Retrieved from [Link]

-

Amazon S3. (n.d.). Supporting Information for Table of Contents. Retrieved from [Link]

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. altasciences.com [altasciences.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. APIs Characterisation: R&D Expertise - SEQENS [seqens.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

2,6-Dichloro-N,N-dimethylpyridin-4-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Introduction

This compound (CAS No. 175461-34-4) is a functionalized pyridine derivative that serves as a valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure combines the features of the hypernucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) with the reactive handles of a dichlorinated pyridine ring.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and practical utility.

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application in synthesis. This compound is a solid at room temperature, and its stability necessitates specific storage conditions to prevent degradation.[4]

| Property | Value | Source(s) |

| CAS Number | 175461-34-4 | [4][5] |

| Molecular Formula | C₇H₈Cl₂N₂ | [5][6] |

| Molecular Weight | 191.06 g/mol | [5] |

| Appearance | Solid | [4] |

| InChI Key | ICCXLXKIEYEONV-UHFFFAOYSA-N | [4] |

| Storage | 2-8°C, protect from light, keep sealed and dry | [4] |

Solubility Profile: While specific quantitative data is not widely published, the solubility can be inferred from its structure. Similar to its parent analog, DMAP, it is expected to be soluble in various organic solvents such as chloroform, methanol, ethyl acetate, and methylene chloride.[7] The presence of the polar dimethylamino group enhances solubility in polar organic solvents, while the chlorinated pyridine ring provides lipophilic character. Its solubility in non-polar solvents like hexanes is likely limited. Unlike DMAP, which has moderate water solubility, the two chloro-substituents increase the molecule's hydrophobicity, presumably leading to lower water solubility.[8]

Synthesis and Purification

A robust and reproducible synthetic route is critical for obtaining high-purity material for research and development. The most logical pathway to this compound involves a two-step sequence starting from a commercially available precursor.

Synthetic Workflow Overview

The synthesis begins with the reduction of a nitro group, a classic and reliable transformation, followed by a standard N-alkylation to install the dimethylamino moiety.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 4-Amino-2,6-dichloropyridine (Intermediate)

This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[7][9] The use of iron powder in acidic medium is a cost-effective and highly efficient method that avoids the need for high-pressure hydrogenation.

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-4-nitropyridine (1.0 eq), ethanol (approx. 20 mL per gram of starting material), and water (approx. 4 mL per gram).

-

Reagent Addition: Sequentially add iron powder (approx. 4.5 eq) and concentrated hydrochloric acid (approx. 6.0 eq) to the stirred suspension. The addition of acid may be exothermic.

-

Reaction: Heat the reaction mixture to 95 °C and maintain vigorous stirring for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like ethyl acetate/hexanes.

-

Work-up: Cool the mixture to room temperature. Carefully adjust the pH to ~7-8 using a saturated solution of sodium bicarbonate.

-

Isolation: Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: Extract the remaining aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-amino-2,6-dichloropyridine as a solid, which can be used in the next step without further purification if the purity is sufficient.[7][9]

Protocol 2.2: Synthesis of this compound

The Eschweiler-Clarke reaction is chosen for the methylation step. It is a prime example of reductive amination that uses inexpensive formaldehyde and formic acid. This method is advantageous as it is difficult to control the degree of alkylation with agents like methyl iodide, which could lead to quaternary ammonium salt formation.

-

Reactor Setup: In a round-bottom flask, suspend 4-amino-2,6-dichloropyridine (1.0 eq) in formic acid (approx. 5.0 eq).

-

Reagent Addition: Add aqueous formaldehyde (37 wt. %, approx. 5.0 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. CO₂ evolution will be observed. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it carefully onto crushed ice. Basify the solution to pH > 9 with concentrated NaOH solution, ensuring the temperature is controlled with an ice bath.

-

Extraction: Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.[10]

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. Due to the molecule's symmetry, its NMR spectra are expected to be straightforward.

| Technique | Expected Observations |

| ¹H NMR | Singlet at ~6.5-7.0 ppm (2H, aromatic C3-H & C5-H); Singlet at ~3.0-3.2 ppm (6H, -N(CH₃)₂) |

| ¹³C NMR | Signal at ~155-160 ppm (C4); Signal at ~148-152 ppm (C2 & C6); Signal at ~105-110 ppm (C3 & C5); Signal at ~40 ppm (-N(CH₃)₂) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 190. Isotopic pattern for two chlorines (M⁺, M⁺+2, M⁺+4) in ~9:6:1 ratio. Key fragment at M-15 (loss of -CH₃). |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing chloro substituents.

Electronic Effects and Resonance

The powerful electron-donating dimethylamino group at the 4-position significantly increases the electron density of the pyridine ring through resonance, particularly at the 2, 6, and ring nitrogen positions. This effect counteracts the inductive withdrawal of the chlorine atoms.

Caption: Resonance delocalization from the N,N-dimethylamino group. (Note: Placeholder for actual chemical structures).

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in the reactivity of the C-Cl bonds at the 2 and 6 positions towards Nucleophilic Aromatic Substitution (SNAr). The pyridine ring nitrogen acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex), which facilitates the reaction.[11] This allows for the displacement of one or both chloride ions by a wide range of nucleophiles (amines, alkoxides, thiolates), making it an excellent scaffold for building molecular diversity.

Sources

- 1. This compound, CasNo.175461-34-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. 2,6-dichloro-N-methylpyridin-4-amine;CAS No.:175461-33-3 [chemshuttle.com]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. This compound | 175461-34-4 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 4-Amino-2,6-dichloropyridine CAS#: 2587-02-2 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Amino-2,6-dichloropyridine | 2587-02-2 [m.chemicalbook.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,6-Dichloro-N,N-dimethylpyridin-4-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Dichloro-N,N-dimethylpyridin-4-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from structurally related molecules to present a detailed predicted analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, grounded in scientific expertise, offers valuable insights for the identification, characterization, and quality control of this compound.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a dimethylamino group at the 4 position. This unique arrangement of electron-withdrawing (chloro) and electron-donating (dimethylamino) groups significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the aromatic protons on the pyridine ring and the protons of the dimethylamino group.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.60 | Singlet | 2H | H-3, H-5 |

| ~3.10 | Singlet | 6H | -N(CH₃)₂ |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-5): The two protons on the pyridine ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal. The strong electron-donating effect of the dimethylamino group at the para-position (C-4) increases the electron density at the ortho-positions (C-3 and C-5), causing an upfield shift compared to unsubstituted pyridine. Data from the related compound, 4-amino-2,6-dichloropyridine, shows the aromatic protons at δ 6.60 ppm, and a similar shift is anticipated here.[1]

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are also equivalent and will appear as a sharp singlet. The chemical shift is expected in the typical range for N-methyl groups.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, four distinct signals are expected for the seven carbon atoms.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~158.1 | C-2, C-6 |

| ~156.9 | C-4 |

| ~106.0 | C-3, C-5 |

| ~40.0 | -N(CH₃)₂ |

Interpretation and Rationale:

-

C-2 and C-6: These carbons are directly attached to the electronegative chlorine atoms, which will cause a significant downfield shift. In 4-amino-2,6-dichloropyridine, these carbons appear at δ 158.1 ppm.[1]

-

C-4: This carbon is attached to the nitrogen of the dimethylamino group. The strong electron-donating resonance effect of the amino group will cause a downfield shift. A chemical shift around δ 156.9 ppm is predicted based on similar structures.[1]

-

C-3 and C-5: These carbons are shielded by the electron-donating effect of the dimethylamino group, leading to an upfield shift compared to the other ring carbons. A chemical shift of approximately δ 106.0 ppm is expected, consistent with data for 4-amino-2,6-dichloropyridine.[1]

-

-N(CH₃)₂: The two methyl carbons are equivalent and will appear as a single peak in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1250 | Strong | C-N stretching (aromatic amine) |

| 850-750 | Strong | C-Cl stretching |

Interpretation:

The IR spectrum will be characterized by the stretching vibrations of the aromatic ring, the C-N bond of the dimethylamino group, and the strong C-Cl bonds. The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the chlorine isotopes. The nominal molecular weight is 190 g/mol . The expected peaks would be at m/z 190 (M⁺, with two ³⁵Cl), 192 ([M+2]⁺, with one ³⁵Cl and one ³⁷Cl), and 194 ([M+4]⁺, with two ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1.

-

Major Fragmentation: A common fragmentation pathway for halogenated compounds is the loss of a halogen atom. Therefore, a significant fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺) is expected at m/z 155 and 157. Further fragmentation of the dimethylamino group could also be observed.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) for volatile compounds or ESI for less volatile ones.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

-

PubChem. 2,6-dichloro-n,n-dimethylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.[Link]

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.[Link]

-

PubChem. 2-Amino-4,6-dichloropyridine. National Center for Biotechnology Information. [Link]

Sources

Starting materials for 2,6-Dichloro-N,N-dimethylpyridin-4-amine synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a highly nucleophilic 4-(dimethylamino)pyridine (DMAP) core combined with chlorine atoms at the 2 and 6 positions, makes it a versatile building block. The chlorine atoms can serve as handles for further functionalization through cross-coupling reactions, while the DMAP moiety is a renowned super-catalyst for a wide range of organic transformations, including acylation and esterification.[1]

This guide provides an in-depth analysis of the primary synthetic strategies and starting materials for accessing this valuable compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale that govern the selection of each synthetic route. We will explore two principal and logically distinct pathways, each beginning with a different, commercially available pyridine precursor. The choice between these routes is often dictated by factors such as scale, cost, available equipment, and the desired purity profile of the final product.

Route 1: Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyridine

This is arguably the most direct and atom-economical approach to the target molecule. It leverages the inherent reactivity of a polychlorinated pyridine ring, specifically the heightened susceptibility of the C4 chlorine atom to nucleophilic displacement.

Guiding Principle: Regioselectivity in SNAr Reactions

The pyridine ring is an electron-deficient heterocycle. The electronegative nitrogen atom, along with the inductive electron-withdrawing effects of the three chlorine atoms in 2,4,6-trichloropyridine, renders the ring highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). The C4 position (para to the nitrogen) is particularly activated for substitution, more so than the C2/C6 positions (ortho to the nitrogen). This regioselectivity is a cornerstone of pyridine chemistry and allows for a highly controlled reaction. The reaction of 2,4,6-trichloropyrimidine with various amines, which proceeds preferentially at the C4 position, serves as a strong analogous precedent for this transformation.[2]

Experimental Workflow

The synthesis involves a direct displacement of the C4 chloride with dimethylamine.

Caption: Synthetic pathway via direct amination of 2,4,6-trichloropyridine.

Detailed Experimental Protocol

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, charge 2,4,6-trichloropyridine (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or a non-polar solvent like toluene.

-

Reagent Addition: Introduce a solution of dimethylamine (typically a 2.0 M solution in THF or another suitable solvent, 1.1-1.5 eq) dropwise at room temperature. An excess of the amine is used to drive the reaction to completion and neutralize the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary: Route 1

| Parameter | Value / Condition | Rationale / Notes |

| Starting Material | 2,4,6-Trichloropyridine | Highly activated substrate for SNAr. |

| Key Reagent | Dimethylamine ((CH₃)₂NH) | Nucleophile for C4 substitution. |

| Stoichiometry | 1.1 - 1.5 equivalents of amine | Excess ensures complete reaction and neutralizes HCl. |

| Solvent | Toluene, DMF, Acetonitrile | Choice depends on solubility and desired reaction temperature. |

| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome activation barrier. |

| Typical Yield | >80% (Estimated) | Direct, high-yielding substitution is expected. |

Route 2: Functionalization of 2,6-Dichloropyridine

This alternative pathway begins with the more common and often less expensive starting material, 2,6-dichloropyridine. This multi-step synthesis involves first activating the C4 position, installing a precursor to the amine, and finally performing the N,N-dimethylation. A robust method for this involves the formation of a pyridine N-oxide intermediate.[3][4]

Guiding Principle: N-Oxide Activation

Direct electrophilic substitution (e.g., nitration) on an electron-deficient pyridine ring is notoriously difficult.[3] Converting the pyridine to its N-oxide derivative fundamentally alters its electronic properties. The N-oxide group is electron-donating through resonance, which significantly activates the C4 position towards electrophilic attack. This strategy allows for the regioselective introduction of a nitro group, which can then be readily reduced to the desired 4-amino functionality.

Experimental Workflow

This synthetic sequence involves four distinct chemical transformations.

Caption: Multi-step synthesis starting from 2,6-dichloropyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropyridine-N-oxide [3][4]

-

Dissolve 2,6-dichloropyridine (1.0 eq) in a suitable solvent like trifluoroacetic acid or acetic acid.

-

Add an oxidizing agent, such as hydrogen peroxide or m-CPBA (1.1-1.2 eq), portion-wise while maintaining the temperature below 40°C.

-

Heat the reaction to 80-90°C and stir for 3-5 hours until the starting material is consumed (monitored by TLC/HPLC).

-

After cooling, carefully neutralize the mixture and extract the product to obtain 2,6-dichloropyridine-N-oxide.

Step 2 & 3: Synthesis of 4-Amino-2,6-dichloropyridine [3]

-

Add the 2,6-dichloropyridine-N-oxide (1.0 eq) to a mixture of concentrated nitric acid and sulfuric acid at 0°C.

-

Allow the reaction to stir at an elevated temperature (e.g., 60-80°C) for several hours to effect nitration at the C4 position.

-

The resulting 2,6-dichloro-4-nitropyridine-N-oxide is then subjected to reduction. A common method is using iron powder in acetic acid or catalytic hydrogenation (H₂ over Pd/C), which reduces both the nitro group and the N-oxide to afford 4-amino-2,6-dichloropyridine.

Step 4: N,N-Dimethylation

-

Dissolve 4-amino-2,6-dichloropyridine (1.0 eq) in a solvent like methanol or acetonitrile.

-

Add aqueous formaldehyde (2.2-2.5 eq).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

-

Stir the reaction at room temperature until completion. This reductive amination procedure efficiently converts the primary amine to the desired tertiary dimethylamine.

-

Isolate and purify the final product using standard extraction and chromatography techniques.

Data Summary: Route 2

| Parameter | Step | Reagents & Conditions | Rationale / Notes |

| Starting Material | - | 2,6-Dichloropyridine | Readily available and cost-effective precursor.[5] |

| Step 1 | N-Oxidation | H₂O₂ / Trifluoroacetic acid, 85°C | Activates the C4 position for electrophilic attack. |

| Step 2 | Nitration | HNO₃ / H₂SO₄ | Installs the nitro group, a precursor to the amine. |

| Step 3 | Reduction | Fe / Acetic Acid or H₂ / Pd-C | Concurrently reduces the nitro group and the N-oxide. |

| Step 4 | Dimethylation | HCHO / NaBH₃CN | A standard and mild reductive amination protocol. |

Comparative Analysis of Synthetic Routes

The choice of starting material and synthetic route is a critical decision in process development. Each path offers a unique set of advantages and challenges.

| Feature | Route 1 (from 2,4,6-Trichloropyridine) | Route 2 (from 2,6-Dichloropyridine) |

| Step Economy | Excellent (1 step) | Poor (4 steps) |

| Starting Material Cost | Potentially higher | Generally lower and more readily available. |

| Process Complexity | Low | High (multiple steps, purifications) |

| Overall Yield | Potentially higher | Cumulative yield loss over four steps. |

| Scalability | High | Moderate; requires handling of nitrating acids and multiple intermediates. |

| Waste Generation | Lower | Higher due to multiple steps and reagents. |

Conclusion

For the synthesis of this compound, two primary starting materials and their corresponding synthetic routes present viable options for the research and process chemist.

-

2,4,6-Trichloropyridine offers the most direct and efficient pathway via a single SNAr reaction. This route is ideal for rapid synthesis and is likely preferred for large-scale manufacturing, provided the starting material is economically viable.

-

2,6-Dichloropyridine provides a more classical, multi-step approach. While less elegant, it utilizes a cheaper and more common starting material. This route may be favored in academic settings or when cost-minimization of raw materials is the primary driver and process complexity is a secondary concern.

Ultimately, the selection of the starting material is a strategic decision that balances chemical efficiency with economic and logistical considerations.

References

- Vertex AI Search. (n.d.). Synthesis method for 4-Amino-2,6-dichloropyrimidine.

- BenchChem. (n.d.). Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 12). Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine.

- BenchChem. (n.d.). Synthesis of 4-Amino-2,6-dichloropyrimidine.

-

De Gruyter. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.

- Guidechem. (n.d.). What are the applications and synthesis of 2,4,6-Trichloropyridine?

- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

-

National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved January 22, 2026, from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved January 22, 2026, from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved January 22, 2026, from [Link]

-

European Patent Office. (n.d.). Process for producing 4-dimethyl amino pyridine (4-DMAP). Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Synthetic Reactivity of 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Executive Summary

2,6-Dichloro-N,N-dimethylpyridin-4-amine is a symmetrically substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring two chemically equivalent chlorine atoms and a potent electron-donating dimethylamino group, presents a unique and challenging reactivity profile. This guide provides an in-depth analysis of the electronic properties governing the reactivity of the C-Cl bonds and explores the primary pathways for their functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will dissect the mechanistic hurdles, such as the deactivation of the pyridine ring towards nucleophilic attack, and provide field-proven strategies and detailed protocols to overcome these challenges. This document serves as a practical resource for scientists aiming to leverage this versatile building block in the synthesis of complex molecular targets.

Molecular Structure and Electronic Profile

The reactivity of any chemical entity is fundamentally dictated by its electronic structure. In the case of this compound, a delicate balance of competing electronic effects determines the feasibility and outcome of substitution reactions at the chlorine-bearing carbons.

The Interplay of Inductive and Resonance Effects

The molecule's reactivity is a consequence of a "tug-of-war" between electron-withdrawing and electron-donating forces:

-

Electron-Withdrawing Effects: The pyridine ring nitrogen is inherently electron-withdrawing, decreasing the electron density of the aromatic system. Furthermore, the two chlorine atoms exert a strong inductive (-I) effect, pulling electron density away from the C2 and C6 positions. These factors typically make a pyridine ring more susceptible to nucleophilic attack than a corresponding benzene ring.[1]

-

Electron-Donating Effect: The dimethylamino (-NMe₂) group at the C4 position is a powerful electron-donating group through resonance (+M effect). It pushes electron density into the aromatic system, with the effect being most pronounced at the ortho (C3, C5) and para (the nitrogen atom itself) positions. This donation significantly increases the overall electron density of the ring, counteracting the inductive withdrawal of the chlorine atoms.

The strong resonance contribution from the 4-NMe₂ group is the dominant electronic feature. It renders the pyridine ring electron-rich, which fundamentally deactivates the C2 and C6 positions towards traditional Nucleophilic Aromatic Substitution (SNAr) pathways that rely on an electron-deficient aromatic core.[1]

Symmetry Considerations

The C₂ᵥ symmetry of the molecule means the two chlorine atoms at the C2 and C6 positions are chemically identical. This is a significant advantage for synthetic planning, as mono-functionalization will yield a single, predictable product without the formation of regioisomers, a common challenge in the chemistry of unsymmetrically substituted dichloropyridines.[2]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a primary pathway for substituting halides on aromatic rings. However, its application to this compound requires a nuanced understanding of the electronic barriers.

Mechanistic Hurdles

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[2] The stability of this intermediate is paramount to the reaction's success. Electron-withdrawing groups are crucial as they stabilize this negative charge through resonance or induction.

In our substrate, the powerful electron-donating 4-NMe₂ group actively destabilizes the Meisenheimer intermediate that would form upon nucleophilic attack at C2 or C6. This significantly increases the activation energy for the reaction, making it kinetically unfavorable under standard conditions. Consequently, forcing conditions are typically required to drive the reaction forward.

Recommended Protocol: Microwave-Assisted Amination

From a practical standpoint, overcoming the high activation barrier necessitates elevated temperatures and pressures, for which microwave-assisted synthesis is an ideal technology.

Objective: To achieve mono-amination at the C2 position using a primary or secondary amine.

Methodology:

-

Vessel Preparation: To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine nucleophile (1.5-2.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Causality: The excess amine serves as both reactant and, to some extent, solvent. The inorganic base is crucial to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile.

-

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.2 M concentration).

-

Causality: These solvents effectively solvate the reactants and can withstand the high temperatures required.

-

-

Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 180-220 °C for 30-90 minutes.

-

Self-Validation: Reaction progress should be monitored by taking small aliquots (after cooling) and analyzing via LC-MS or TLC to determine the consumption of starting material.

-

-

Work-up: Upon completion, cool the reaction vessel to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

| Parameter | Recommended Value | Rationale |

| Temperature | 180-220 °C | To overcome the high activation energy due to ring deactivation. |

| Nucleophile | 1.5-2.0 equiv. | Drives the reaction equilibrium towards the product. |

| Base | K₂CO₃ or Cs₂CO₃ (3.0 equiv.) | Neutralizes generated acid; Cs₂CO₃ offers better solubility. |

| Solvent | DMF, DMSO, or NMP | High boiling point, polar aprotic solvents are required. |

Palladium-Catalyzed Cross-Coupling Reactions

A more versatile and often milder approach to functionalizing the C-Cl bonds is through palladium-catalyzed cross-coupling reactions. While aryl chlorides are inherently less reactive than their bromide or iodide counterparts, modern catalytic systems have made these transformations highly efficient.[3]

The Challenge of Oxidative Addition

The critical rate-limiting step in most cross-coupling cycles involving aryl chlorides is the initial oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond. The electron-rich nature of our substrate hinders this step. To facilitate this challenging transformation, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to create a highly reactive, coordinatively unsaturated Pd(0) species that can undergo oxidative addition.[4][5]

Recommended Protocol: Suzuki-Miyaura Coupling

Objective: To achieve mono-arylation at the C2 position using a boronic acid or ester.

Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or sealed vial under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium pre-catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., SPhos or XPhos, 4-10 mol%).[5][6]

-

Causality: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. SPhos and XPhos are state-of-the-art bulky, electron-rich biarylphosphine ligands designed specifically to facilitate oxidative addition to challenging C-Cl bonds.[5]

-

-

Base and Solvent Addition: Add a finely powdered base, typically potassium phosphate (K₃PO₄, 3.0 equiv.). Then, add a degassed solvent system, such as a mixture of Toluene and Water (e.g., 4:1 v/v).[5]

-

Causality: The base is essential for the transmetalation step of the catalytic cycle. Using degassed solvents minimizes catalyst deactivation.

-

-

Reaction Execution: Vigorously stir the reaction mixture and heat to 100-110 °C for 12-24 hours.

-

Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by flash column chromatography to yield the desired 2-aryl-6-chloro-N,N-dimethylpyridin-4-amine.

| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Typical Yields |

| Pd(OAc)₂ / SPhos | Arylboronic Acids | K₃PO₄ | Toluene/H₂O | 100 | ~85-95% |

| PdCl₂(dppf) | Arylboronic Acids | K₂CO₃ | DME/H₂O | 90 | ~75-85% |

| Pd₂(dba)₃ / Xantphos | Amines (Buchwald-Hartwig) | NaOtBu | Toluene | 100 | ~80-90% |

| Pd(PPh₃)₄ / CuI | Terminal Alkynes (Sonogashira) | Et₃N | THF/Toluene | 80 | ~60-75% |

| Yields are estimates based on reactions with structurally similar dichloropyridines and may require optimization.[3][6] |

The Challenge of Sequential Functionalization

While mono-substitution is straightforward due to symmetry, di-substitution presents a strategic challenge. Once the first chlorine atom is replaced, the electronic environment of the remaining chlorine is altered.

-

If the first substituent (R¹) is electron-donating (e.g., an amine from a Buchwald-Hartwig reaction), the ring becomes even more electron-rich. This will further deactivate the second chlorine (C6-Cl) towards both SNAr and the oxidative addition step of cross-coupling, making the second substitution significantly more difficult than the first.

-

If the first substituent (R¹) is electron-withdrawing (e.g., a trifluoromethyl group introduced via a suitable coupling partner), it may slightly activate the remaining C6-Cl bond, potentially facilitating a second, different substitution reaction.

Achieving selective di-substitution often requires orthogonal strategies, such as performing a robust cross-coupling for the first reaction and a high-temperature SNAr for the second, or employing two different cross-coupling reactions with carefully chosen catalysts that can overcome the increased deactivation.

References

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem Technical Guides.

- Spartan'20 & Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction Chemistry.

- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.

- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem Technical Support.

- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.

- ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem Technical Guides.

- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2,6-Dichloro-4-phenylpyridine. BenchChem Technical Support.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3,5-dichloro-2,6-difluoropyridine. BenchChem Application Notes.

Sources

The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science. Its unique electronic structure, characterized by an electronegative nitrogen atom within a six-membered aromatic ring, imparts distinct properties that are highly tunable through substitution. The strategic placement of substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, including its basicity (pKa), reactivity towards electrophiles and nucleophiles, and its potential for intermolecular interactions.[1][2][3][4][5][6] Understanding and quantifying the electronic effects of these substituents is therefore of paramount importance for rational drug design, catalyst development, and the creation of novel functional materials.[7][8][9] This in-depth technical guide provides a comprehensive exploration of the electronic effects of substituents on the pyridine ring, integrating theoretical principles with practical experimental methodologies and data analysis.

Fundamental Electronic Properties of the Pyridine Ring

Pyridine is a π-deficient aromatic system. The sp²-hybridized nitrogen atom is more electronegative than the carbon atoms, leading to a net polarization of the ring system and a significant dipole moment. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack, particularly at the 2- and 4-positions.[10][11][12] The lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and is not part of the aromatic sextet, rendering it basic and available for coordination with Lewis acids.[12][13]

Dissecting Substituent Effects: Inductive and Resonance Contributions

The electronic influence of a substituent on the pyridine ring is a combination of two primary phenomena: the inductive effect and the resonance effect.[1][14][15] The interplay of these effects dictates the overall electron-donating or electron-withdrawing nature of the substituent and its position-dependent impact on the ring's electron density.[1][16]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the substituent's electronegativity. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring.[1][15] The inductive effect weakens with distance from the substituent.

-

Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring's π-system.[1][14][15] It is most pronounced for substituents at the 2-, 4-, and 6-positions, where direct conjugation with the nitrogen atom is possible.

-

+M Effect: Substituents with lone pairs of electrons (e.g., -NH₂, -OR) can donate electron density into the ring via resonance.

-

-M Effect: Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the ring through resonance.[1]

-

It is the balance of these inductive and resonance effects that determines the net electronic impact of a substituent. For instance, a halogen substituent is inductively withdrawing (-I) but can be resonance donating (+M) due to its lone pairs.[14][17][18]

Caption: Interplay of Inductive and Resonance Effects on the Pyridine Ring.

Quantitative Description of Electronic Effects

To move beyond qualitative descriptions, several quantitative parameters are employed to characterize the electronic influence of substituents.

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying the electronic effect of a substituent on the rate (k) or equilibrium constant of a reaction relative to the unsubstituted compound (k₀).[1] The substituent constant, σ, is a measure of the electronic effect, with positive values indicating electron-withdrawing character and negative values signifying electron-donating properties.[1] For pyridine systems, specific σ values are often required due to the influence of the ring nitrogen.

| Substituent | Position | σ_m | σ_p | Electronic Effect |

| -NH₂ | 4 | -0.16 | -0.66 | Strong EDG |

| -OCH₃ | 4 | 0.12 | -0.27 | EDG |

| -CH₃ | 4 | -0.07 | -0.17 | Weak EDG |

| -H | - | 0.00 | 0.00 | Reference |

| -Cl | 4 | 0.37 | 0.23 | EWG |

| -Br | 4 | 0.39 | 0.23 | EWG |

| -CN | 4 | 0.56 | 0.66 | Strong EWG |

| -NO₂ | 4 | 0.71 | 0.78 | Strong EWG |

Data compiled from various sources, including Schwarzenbach et al.[19]

Basicity and pKa Values

The pKa of the conjugate acid (pyridinium ion) is a direct measure of the electron density at the ring nitrogen. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups decrease the electron density at the nitrogen, leading to lower basicity and a lower pKa.[20][21]

| Substituent | Position | pKa |

| 4-N(CH₃)₂ | 4 | 9.70 |

| 4-NH₂ | 4 | 9.17 |

| 4-CH₃ | 4 | 6.03 |

| Pyridine | - | 5.23[13] |

| 4-Cl | 4 | 3.83 |

| 4-CN | 4 | 1.90 |

| 4-NO₂ | 4 | 1.61 |

Representative pKa values in water.

Impact on Chemical Reactivity

The electronic perturbations caused by substituents have profound consequences for the reactivity of the pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

Due to the electron-deficient nature of the pyridine ring, electrophilic substitution requires harsh conditions.[11][22] Electron-donating groups activate the ring towards SEAr and typically direct incoming electrophiles to the ortho and para positions relative to the substituent.[18][23] Conversely, electron-withdrawing groups further deactivate the ring.[22] Nitration of pyridine itself, for instance, is a notoriously difficult reaction.[13][22]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 4-position.[10][24] Electron-withdrawing substituents enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate.[24]

Caption: Substituent Effects on Pyridine Reactivity.

Spectroscopic Correlations

Spectroscopic techniques provide valuable experimental handles for probing the electronic effects of substituents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ring protons and carbons are sensitive to the electron density at their respective positions. Electron-donating groups cause upfield shifts (lower ppm), while electron-withdrawing groups lead to downfield shifts (higher ppm).[1][25]

-

Infrared (IR) Spectroscopy: The vibrational frequencies of ring modes can be correlated with substituent electronic effects.

-

UV-Vis Spectroscopy: Substituents can alter the energy of the π-π* and n-π* electronic transitions, leading to shifts in the absorption maxima (λ_max).[26][27]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the pKa of a substituted pyridine by monitoring the change in its UV-Vis spectrum as a function of pH.

Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes (1 cm path length)

-

Substituted pyridine of interest

-

Buffer solutions covering a range of pH values (e.g., phosphate, borate)

-

HCl and NaOH solutions for pH adjustment

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the substituted pyridine in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of solutions of the substituted pyridine in different buffers, ensuring the final concentration of the pyridine is constant across all solutions.

-

Measure the pH of each solution accurately.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the pyridine.

-

Plot the absorbance at this wavelength versus the pH of the solutions.

-

Fit the data to the Henderson-Hasselbalch equation or determine the pKa as the pH at which the absorbance is halfway between the minimum and maximum values.

Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

Objective: To determine the rate constant for the reaction of a substituted 2-halopyridine with a nucleophile.

Materials:

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Substituted 2-halopyridine (e.g., 2-chloro-5-nitropyridine)

-

Nucleophile (e.g., piperidine)

-

Anhydrous solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of the 2-halopyridine and the nucleophile in the chosen solvent.

-

Equilibrate the solutions and the spectrophotometer to the desired reaction temperature.

-

In a cuvette, mix known volumes of the reactant solutions to initiate the reaction. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.

-

Immediately begin monitoring the change in absorbance at the λ_max of the product over time.

-

Plot the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

Applications in Drug Development: Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.[8][9][28][29][30] The electronic parameters of substituents on a pyridine ring (e.g., Hammett constants, pKa) are frequently used as descriptors in QSAR models.[8] By understanding how the electronic properties of a pyridine-containing drug molecule influence its interaction with a biological target, medicinal chemists can rationally design more potent and selective therapeutic agents.[8][9] For example, modulating the pKa of a pyridine moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The electronic effects of substituents on the pyridine ring are a cornerstone of modern medicinal chemistry and materials science. A thorough understanding of inductive and resonance effects, quantified by parameters such as Hammett constants and pKa values, allows for the predictable tuning of molecular properties. This knowledge, coupled with robust experimental techniques for their determination, empowers researchers to design and synthesize novel molecules with tailored reactivity and biological activity, ultimately accelerating the development of new drugs and advanced materials.

References

- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem.

-

Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. [Link]

-

Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... - ResearchGate. [Link]

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B - RSC Publishing. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.. [Link]

-

A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC. [Link]

-

Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. [Link]

-

Theoretical pKa calculations of substituted pyridines - ResearchGate. [Link]

-

Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

-

EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

-

INDUCTIVE AND MESOMERIC EFFECTS IN SUBSTITUTED FULVENE AND PYRIDINE DERIVATIVES - Canadian Science Publishing. [Link]

-

Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons - AIP Publishing. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. [Link]

-

Substituent Effects - La Salle University. [Link]

-

Nucleophilic substitution reactions in pyridine - Química Organica.org. [Link]

-

Electrophilic substitution on pyridine. - Química Organica.org. [Link]

-

Electrophilic substitution reactions - pyridine - YouTube. [Link]

-

Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... - ResearchGate. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [Link]

-

Quantitative structure-activity relationships (QSAR). [Link]

-

Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

-

Pyridines: properties, syntheses & reactivity. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

-

Pyridine - Wikipedia. [Link]

-

Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. [Link]

-

Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. [Link]

-

-

quantitative structure activity relationship(qsar). [Link]

-

-

Quantitative Structure Activity Relationships in Computer Aided Drug Design: A Review. [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]33/333lect_13.pdf)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 11. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. Pyridine - Wikipedia [en.wikipedia.org]

- 14. www1.lasalle.edu [www1.lasalle.edu]

- 15. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. global.oup.com [global.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]